molecular formula C29H26ClNO6 B11137739 2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

2-chloro-6-oxo-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B11137739
M. Wt: 520.0 g/mol
InChI Key: OXGJSBZGEIJDSO-UHFFFAOYSA-N
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Description

2-CHLORO-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c]chromene core, a chloro substituent, and a benzyloxycarbonyl-protected amino group attached to a cyclohexane carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common approach is the Diels-Alder cycloaddition reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound, followed by oxidative aromatization to form the benzo[c]chromene core

The benzyloxycarbonyl-protected amino group can be introduced via a nucleophilic substitution reaction, where the benzyloxycarbonyl chloride reacts with an amine precursor. The final step involves the esterification of the cyclohexane carboxylate moiety using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The purification of the final product can be achieved through techniques like recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The benzo[c]chromene core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[c]chromenes depending on the nucleophile used.

Scientific Research Applications

2-CHLORO-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with various molecular targets and pathways. The benzo[c]chromene core can interact with enzymes and receptors, modulating their activity. The chloro substituent and the benzyloxycarbonyl-protected amino group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific structural features, including the benzo[c]chromene core, the chloro substituent, and the benzyloxycarbonyl-protected amino group attached to a cyclohexane carboxylate moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H26ClNO6

Molecular Weight

520.0 g/mol

IUPAC Name

(2-chloro-6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C29H26ClNO6/c30-24-14-23-21-8-4-5-9-22(21)28(33)36-25(23)15-26(24)37-27(32)20-12-10-18(11-13-20)16-31-29(34)35-17-19-6-2-1-3-7-19/h1-9,14-15,18,20H,10-13,16-17H2,(H,31,34)

InChI Key

OXGJSBZGEIJDSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)OC3=C(C=C4C5=CC=CC=C5C(=O)OC4=C3)Cl

Origin of Product

United States

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